3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide

CAS No.: 917899-19-5

Cat. No.: VC17285959

Molecular Formula: C7H13N3O2S

Molecular Weight: 203.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 917899-19-5 |

|---|---|

| Molecular Formula | C7H13N3O2S |

| Molecular Weight | 203.26 g/mol |

| IUPAC Name | 3-ethyl-N,N-dimethylpyrazole-1-sulfonamide |

| Standard InChI | InChI=1S/C7H13N3O2S/c1-4-7-5-6-10(8-7)13(11,12)9(2)3/h5-6H,4H2,1-3H3 |

| Standard InChI Key | CSDWSKXRAXPRAP-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NN(C=C1)S(=O)(=O)N(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

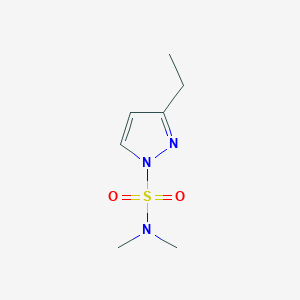

3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide features a pyrazole ring substituted at the 1-position with a sulfonamide group and at the 3-position with an ethyl group. The N,N-dimethyl modification on the sulfonamide moiety enhances its lipophilicity, potentially influencing blood-brain barrier penetration. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₃N₃O₂S | |

| Molecular Weight | 203.26 g/mol | |

| SMILES | CCC1=NN(C=C1)S(=O)(=O)N(C)C | |

| InChIKey | CSDWSKXRAXPRAP-UHFFFAOYSA-N | |

| PubChem CID | 59446660 |

The crystal structure remains undetermined, but computational models predict a planar pyrazole ring with the sulfonamide group adopting a conformation perpendicular to the ring .

Synthesis and Optimization

General Synthetic Routes

The synthesis of 3-Ethyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide follows strategies established for pyrazole sulfonamides (Figure 1) :

-

Pyrazole Core Formation: Reacting pentane-2,4-dione with hydrazine hydrate yields 3,5-dimethyl-1H-pyrazole .

-

Sulfonylation: Treatment with dimethylsulfamoyl chloride in the presence of a base (e.g., NaH or DIPEA) introduces the sulfonamide group .

-

Ethylation: A Friedel-Crafts alkylation or nucleophilic substitution installs the 3-ethyl group, though specific conditions for this step require further elaboration.

Key Reaction Parameters:

Yield Optimization

Comparative studies on analogous compounds reveal:

The use of DIPEA in DCM maximizes yield by mitigating side reactions such as sulfonyl chloride hydrolysis .

Physicochemical Properties

Solubility and Stability

-

Stability: Stable under inert conditions but may hydrolyze in strong acids/bases due to the sulfonamide linkage.

| Supplier | Purity | Price (USD/g) |

|---|---|---|

| VulcanChem | >95% | 240 |

| Bide Pharm | >98% | 210 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume